3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride
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Overview
Description
3-Azabicyclo[311]heptan-1-ylmethanol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride typically involves the reduction of nitrile groups using lithium aluminium hydride (LiAlH4) to yield the desired amine . Another method involves the use of photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but scalable approaches have been developed. These methods often involve the reduction of spirocyclic oxetanyl nitriles and the incorporation of the resulting structures into pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions, such as those using LiAlH4, are common in the synthesis of this compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce a variety of oxidized derivatives.
Scientific Research Applications
3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound’s unique structural properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, when incorporated into antihistamine drugs, it interacts with histamine receptors to block their activity, thereby reducing allergic reactions . The exact molecular pathways depend on the specific application and the structure of the compound it is incorporated into.
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but lack the nitrogen atom present in this compound.
Pyridine analogues: These compounds have a similar nitrogen-containing ring structure but differ in their overall molecular configuration.
The uniqueness of this compound lies in its specific bicyclic structure with an incorporated nitrogen atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-1-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-1-6(2-7)3-8-4-7;/h6,8-9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEOSOPPSMJXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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